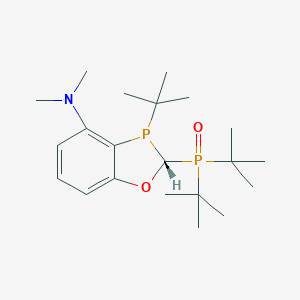

(2R)-3-tert-butyl-2-ditert-butylphosphoryl-N,N-dimethyl-2H-1,3-benzoxaphosphol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-tert-butyl-2-ditert-butylphosphoryl-N,N-dimethyl-2H-1,3-benzoxaphosphol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO2P2/c1-19(2,3)25-17-15(22(10)11)13-12-14-16(17)24-18(25)26(23,20(4,5)6)21(7,8)9/h12-14,18H,1-11H3/t18-,25?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYVJJFLJWCOEY-YDONVPIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1C(OC2=CC=CC(=C21)N(C)C)P(=O)(C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)P1[C@@H](OC2=CC=CC(=C21)N(C)C)P(=O)(C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R)-3-tert-butyl-2-ditert-butylphosphoryl-N,N-dimethyl-2H-1,3-benzoxaphosphol-4-amine is a phosphorous-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a phosphonate group, which is known to enhance biological activity through various mechanisms.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, derivatives of 2,4-Di-tert-butylphenol have shown high antioxidant activity in various assays, including ABTS and FRAP assays . This suggests that this compound may also exhibit similar antioxidant effects.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Compounds structurally related to this compound have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have shown that certain phosphonate derivatives exhibit IC50 values in the low micromolar range against these enzymes .

| Compound | IC50 (AChE) | IC50 (BChE) |

|---|---|---|

| Compound A | 1.90 µM | 0.084 µM |

| Compound B | 0.253 nM | 45 µM |

Neuroprotective Effects

The neuroprotective potential of this compound is underscored by its ability to reduce oxidative stress-induced neuronal damage. Studies indicate that compounds with similar phosphonate structures can protect human neuronal cells from reactive oxygen species (ROS) formation .

The mechanisms underlying the biological activities of this compound include:

- Antioxidant Mechanism : The presence of tert-butyl groups may enhance the stability of radical intermediates, contributing to increased antioxidant capacity.

- Enzyme Inhibition : The compound may bind to the active sites of cholinesterases, blocking substrate access and preventing neurotransmitter breakdown.

- Neuroprotection : By mitigating oxidative stress and modulating cholinergic signaling, this compound may offer protective benefits against neurodegeneration.

Case Studies

Several studies have explored the biological activity of phosphonate compounds:

- Study on Antioxidant Properties : A study demonstrated that a related compound showed significant inhibition of lipid peroxidation in mouse brain homogenates, indicating potential neuroprotective effects against oxidative stress .

- Cholinesterase Inhibition Study : Another investigation highlighted the mixed-type reversible inhibition of AChE and BChE by a structurally analogous compound, suggesting that modifications in the phosphonate group can influence enzyme affinity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.